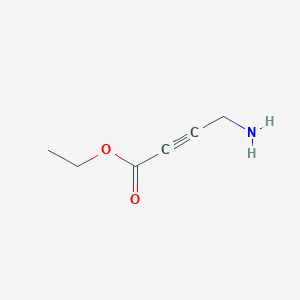

Ethyl 4-aminobut-2-ynoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

ethyl 4-aminobut-2-ynoate |

InChI |

InChI=1S/C6H9NO2/c1-2-9-6(8)4-3-5-7/h2,5,7H2,1H3 |

InChI Key |

NQCYDACYMXBVAN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CCN |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Aminobut 2 Ynoate and Its Analogues

Established Synthetic Routes to Ethyl 4-aminobut-2-ynoate

The preparation of this compound can be achieved through several established methods, often starting from simple, commercially available precursors. These routes are foundational for accessing this key synthetic intermediate.

Conventional Synthetic Approaches from Readily Available Precursors

A common and direct method for synthesizing β-enamino esters, a class of compounds to which the tautomer of this compound belongs, involves the condensation of β-keto esters with ammonia (B1221849) or amines. core.ac.uk For instance, ethyl 3-aminobut-2-enoate can be prepared by reacting ethyl acetoacetate (B1235776) with concentrated ammonia in ethanol (B145695). core.ac.uk This reaction is typically performed at low temperatures, and the product can be isolated with good yields. core.ac.uk While this produces the enamine tautomer, the principles of amine addition to carbonyl compounds are fundamental in the synthesis of related amino esters.

Another relevant precursor is 4-chloro-2-butyn-1-ol, which can undergo nucleophilic substitution with ammonia or other amines to introduce the amino group, followed by oxidation and esterification to yield the target molecule.

Synthesis and Handling of this compound Hydrochloride Salt

For improved stability and handling, this compound is frequently prepared and used as its hydrochloride salt. researchgate.netresearchgate.netresearchgate.net This salt form enhances the compound's stability, making it a more reliable reagent in subsequent reactions. researchgate.net

A notable application of this compound hydrochloride is in the synthesis of 2-aminothiazole (B372263) derivatives. researchgate.netsemanticscholar.org In a procedure developed by Sasmal and coworkers, the hydrochloride salt is reacted with various isothiocyanates in the presence of a base, such as triethylamine (B128534) (Et₃N), in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.netsemanticscholar.orgnih.gov This method is efficient and versatile, accommodating both aryl and alkyl isothiocyanates to produce the corresponding 2-aminothiazoles in good to high yields. semanticscholar.orgnih.gov The hydrochloride salt serves as a stable and effective precursor for generating the free amine in situ for the cyclization reaction. researchgate.netsemanticscholar.org

Development of Catalytic Synthetic Procedures for this compound

To improve the efficiency, selectivity, and sustainability of the synthesis, various catalytic methods have been developed. These include transition metal-catalyzed, organocatalytic, and acid-catalyzed approaches.

Transition Metal-Catalyzed Approaches (e.g., Ruthenium Catalysis)

Ruthenium catalysts have shown significant promise in the synthesis of amino acid derivatives and other nitrogen-containing compounds. organic-chemistry.orgorganic-chemistry.org For example, ruthenium(II) catalysts can facilitate the efficient synthesis of N-methylated amides using methanol (B129727) as a methylating agent. organic-chemistry.org Furthermore, ruthenium-catalyzed cycloadditions of N-Boc ynamides with azides provide a regiocontrolled route to 5-amino-1,2,3-triazole-4-carboxylates, which are valuable peptidomimetics. organic-chemistry.org While direct ruthenium-catalyzed synthesis of this compound is not extensively documented in the provided results, the utility of ruthenium in related transformations, such as the photoredox coupling of tertiary amines with allenoates, highlights its potential. rsc.org In one study, a Ru(bpy)₃(BF₄)₂ photocatalyst was used for the oxidative coupling of ethylbuta-2,3-dienoate with N,N-dimethylaniline, yielding unsaturated γ-aminobutyric esters. rsc.org This demonstrates the capacity of ruthenium catalysts to mediate the formation of C-N bonds in similar unsaturated systems.

Organocatalytic and Acid-Catalyzed Methods (e.g., p-Toluenesulfonic acid)

Acid catalysis, particularly with p-Toluenesulfonic acid (p-TSA), is a widely used strategy in organic synthesis due to its efficiency, low cost, and operational simplicity. rsc.orgpreprints.org p-TSA has been employed as a catalyst in the reaction between N-propargylamines and isothiocyanates to synthesize 2-aminothiazole derivatives. nih.govbeilstein-journals.org This suggests its utility in activating alkyne systems for nucleophilic attack. In a related context, p-toluenesulfonyl chloride has been used to facilitate the synthesis of (Z)-methyl 3-((methoxycarbonyl)amino)but-2-enoate from a β-ketoester and methyl carbamate. bu.edu

Organocatalysis, a field that uses small organic molecules to catalyze reactions, also offers powerful tools for synthesizing amino esters and their derivatives. Proline and its derivatives are well-known organocatalysts for asymmetric Mannich reactions, which are crucial for creating chiral amines. researchgate.net Although direct organocatalytic synthesis of this compound isn't detailed, the principles are applicable. For instance, organocatalysts can be used in the photoinduced carboamination of dienes, showcasing their ability to facilitate C-N bond formation under mild conditions. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of synthetic procedures. For the synthesis of β-enamino esters, various parameters can be adjusted.

In the synthesis of 2-aminothiazoles from this compound salts, a screening of bases and solvents revealed that the combination of triethylamine as the base and tetrahydrofuran as the solvent at room temperature provided superior results. semanticscholar.orgnih.gov This highlights the importance of the reaction medium and base strength in achieving high yields.

For catalytic reactions, the choice of catalyst and reaction parameters is paramount. In a study on the synthesis of polyhydroquinolines, a reaction involving ethyl 3-aminobut-2-enoate was optimized. Heating a mixture of ethyl acetoacetate and ammonium (B1175870) acetate (B1210297) in a sealed tube at 100 °C for 30 minutes resulted in 77% conversion. rsc.org In another example, the synthesis of tetrasubstituted olefins from a reaction involving an amine was optimized by screening various solvents. Ethanol was found to be the best solvent, providing an 87% yield at 25 °C. acs.org

The table below summarizes the optimization of conditions for a related photocatalytic reaction, demonstrating the systematic approach used to enhance reaction outcomes.

| Entry | Catalyst | Solvent | Base | Yield (%) |

| 1 | Ru(bpy)₃(BF₄)₂ | NMP | NaOAc | 52 |

| 4 | Ru(bpy)₃(BF₄)₂ | NMP | - | 35 |

| 5 | Ru(bpy)₃Cl₂ | NMP | NaOAc | 42 |

| 20 | Ru(bpy)₃(BF₄)₂ | NMP/H₂O | K₂HPO₄·3H₂O | - |

| Optimal | Ru(bpy)₃(BF₄)₂ | NMP | K₂HPO₄·3H₂O | 67 |

| Table based on data for the oxidative coupling of ethylbuta-2,3-dienoate with N,N-dimethylaniline. rsc.org |

This systematic optimization, involving the screening of catalysts, solvents, and bases, is a common strategy to improve the efficiency of synthetic routes leading to compounds like this compound and its derivatives. rsc.orgacs.orgacademie-sciences.frajchem-a.com

Solvent Effects on Reaction Efficiency and Product Distribution

The choice of solvent plays a critical role in the synthesis of this compound and its analogues, significantly influencing reaction rates, yields, and the distribution of products. The solvent's polarity, ability to solvate reactants and intermediates, and its own potential reactivity can dictate the course of a chemical transformation.

In the synthesis of 2-aminothiazole derivatives, a reaction that utilizes this compound hydrochloride salt as a key starting material, tetrahydrofuran (THF) is employed as the solvent. researchgate.netresearchgate.net This reaction proceeds efficiently at room temperature, suggesting that THF provides a suitable medium for the dissolution of the reactants and facilitates the desired cycloisomerization process. researchgate.net Similarly, N,N-dimethylformamide (DMF) has been used as a solvent for reactions involving analogues like methyl (E)-4-aminobut-2-enoate hydrochloride, where it facilitates the coupling with a peptide fragment at room temperature. mdpi.com

The synthesis of other related heterocyclic structures highlights the importance of solvent screening to optimize reaction outcomes. For instance, in the copper-catalyzed synthesis of multi-substituted indoles from N-arylated enamines, a related class of compounds, various solvents were investigated. The initial Chan–Lam arylation step was found to proceed effectively in DMF, while the subsequent intramolecular cross-dehydrogenative coupling was carried out in a mixed solvent system of DMF and dimethyl sulfoxide (B87167) (DMSO) to achieve the desired product. nih.gov

Furthermore, studies on the synthesis of tetrasubstituted olefins, which share mechanistic features with some analogue syntheses, have demonstrated a clear dependence on the solvent. Protic solvents like ethanol were found to give significantly higher yields (87%) compared to aprotic polar solvents like DMF (43%) or less polar solvents such as dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃). acs.org In some cases, solvent-free conditions, promoted by a catalyst such as ferric(III) ammonium nitrate, have proven to be a simple and highly efficient method for producing related β-enamino compounds, yielding excellent results at room temperature. asianpubs.org The use of diethylene glycol has also been shown to improve the yield in certain Hantzsch-type cyclizations for related heterocyclic systems. researchgate.net

These findings underscore that the selection of a solvent is a crucial parameter that must be tailored to the specific reaction mechanism, the nature of the starting materials, and the desired product.

Table 1: Effect of Solvent on the Yield of (E)-2-(Amino(phenyl)methylene)-3-oxobutanoate (5aa) Analogue acs.org

| Entry | Solvent | Yield (%) |

| 1 | Ethanol | 87 |

| 2 | DMF | 43 |

| 3 | CH₂Cl₂ | 56 |

| 4 | CHCl₃ | 53 |

| Reaction conditions: 3a (1.0 mmol), 4a (1.0 to 1.5 equiv), and solvent (10 mL) at 0 to 100 °C for 1 to 12 h. acs.org |

Temperature and Pressure Regimes in Synthesis

Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of chemical reactions, and their optimization is essential for the efficient synthesis of this compound and its analogues.

Several synthetic procedures involving this compound or its close analogues are effectively carried out at ambient temperature. For example, the reaction of this compound hydrochloride salt with isothiocyanate analogues in THF proceeds smoothly at room temperature. researchgate.netresearchgate.net Similarly, the coupling of methyl (E)-4-aminobut-2-enoate hydrochloride with a peptide component in DMF is conducted at room temperature for 10 hours. mdpi.com This indicates that for these specific transformations, the activation energy barrier is sufficiently low to not require thermal energy input.

However, in the synthesis of more complex heterocyclic systems derived from related precursors, temperature becomes a critical variable to control selectivity and reaction rate. In a rhodium-catalyzed hydroacylation of propargyl amines, a related class of substrates, the reaction temperature was optimized in a range of 20–50 °C. core.ac.uk For the synthesis of substituted indoles, a copper-catalyzed process required elevated temperatures, with the initial arylation step performed at 100 °C and a subsequent cyclization step at 130 °C. nih.gov In other preparations, such as the synthesis of certain nicotinate (B505614) intermediates, reaction temperatures can range from as low as -15 °C for specific steps to as high as 80 °C for others, demonstrating the need for precise temperature control throughout a multi-step synthesis. google.com The aerobic oxidation of furfural (B47365) to maleic acid, an analogue transformation, has been optimized at temperatures around 90-110 °C under oxygen pressure of up to 20 bar, highlighting the interplay of temperature and pressure in catalytic oxidation reactions. acs.org

While many laboratory-scale syntheses are conducted at atmospheric pressure, certain industrial processes or specific catalytic reactions, such as hydrogenations or carbonylations, may require elevated pressures to increase reactant concentration in the liquid phase, enhance reaction rates, or influence equilibria. For instance, the oxidation of furfural is conducted under a pressure of 1.2 MPa of oxygen. acs.org

Table 2: Optimization of Temperature in Copper-Catalyzed Indole Synthesis nih.gov

| Entry | Temperature (°C) | Solvent | Yield (%) |

| 1 | 70 | DMF | <10 |

| 2 | 100 | DMF | 35 |

| 3 | 100 (Step 1) -> 130 (Step 2) | DMF -> DMF/DMSO | 55 |

| Reaction conditions: 1a (0.5 mmol), 2a (0.2 mmol), Cu(OAc)₂ (20 mol%), base (0.6 mmol), air, 24 h. nih.gov |

Ligand Design and Catalyst Loading Optimization

In metal-catalyzed reactions for the synthesis of this compound analogues, the design of the ligand and the optimization of catalyst loading are paramount for achieving high efficiency, selectivity, and turnover numbers. The ligand modulates the steric and electronic properties of the metal center, directly impacting its catalytic activity.

Rhodium-catalyzed hydroacylation reactions, which can be applied to the synthesis of precursors for heterocycles, demonstrate the importance of catalyst loading. In optimization studies for these reactions, catalyst loading was varied significantly, typically between 2 and 20 mol %, to find the optimal balance between reaction efficiency and cost. core.ac.uk

In the context of copper-catalyzed reactions, such as the synthesis of multi-substituted indoles, both the choice of ligand and catalyst loading are crucial. Initial screenings often involve evaluating different copper salts (e.g., Cu(OAc)₂, CuI, CuBr) and their concentrations. An optimization table for one such reaction shows that 20 mol% of Cu(OAc)₂ was optimal. nih.gov The addition of a ligand can further enhance the reaction. For instance, the use of tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) as a ligand was investigated to improve the Chan–Lam arylation step. nih.gov The study also explored the effect of various acid additives, which can act as co-catalysts or ligands, with myristic acid proving beneficial. nih.gov

The development of efficient protocols often involves screening a library of ligands to identify the one that provides the best performance for a specific transformation. While direct examples for this compound are not extensively detailed in the provided literature, the principles are broadly applicable. For example, in the synthesis of 1,4-dihydropyridines, various catalysts, including ionic liquids like 1-butyl-3-methylimidazolium chloride, have been used at a loading of 10 mol% to promote the reaction. researchgate.net This illustrates that the "catalyst" is a broad term that can include organocatalysts as well as metal complexes, and their loading must be carefully optimized.

Table 3: Optimization of Catalyst and Ligand/Additive in Copper-Catalyzed Indole Synthesis nih.gov

| Entry | Catalyst (mol%) | Ligand/Additive (mol%) | Yield (%) |

| 1 | Cu(OAc)₂ (20) | None | 35 |

| 2 | CuI (20) | None | 21 |

| 3 | CuBr (20) | None | 25 |

| 4 | Cu(OAc)₂ (10) | None | 23 |

| 5 | Cu(OAc)₂ (20) | Myristic Acid (20) | 48 |

| 6 | Cu(OAc)₂ (20) | Palmitic Acid (20) | 45 |

| 7 | Cu(OAc)₂ (20) | Trimethylacetic Acid (20) | 41 |

| Reaction conditions: 1a (0.5 mmol), 2a (0.2 mmol), base (0.6 mmol), DMF (1.0 mL), 100 °C, 24 h, air. nih.gov |

Mechanistic Studies and Reactivity Profiles of Ethyl 4 Aminobut 2 Ynoate

Cycloaddition Reactions and Annulation Chemistry

The conjugated system within Ethyl 4-aminobut-2-ynoate provides a scaffold for cycloaddition and annulation reactions, which are powerful methods for constructing cyclic and polycyclic compounds. These reactions can proceed through either intramolecular or intermolecular pathways, leading to a diverse range of heterocyclic structures.

Intramolecular Cyclization Pathways

Intramolecular cyclization of derivatives of this compound represents a direct approach to forming heterocyclic rings. These reactions are often triggered by activating either the amino group or a substituent attached to it, which then attacks the alkyne. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-endo-dig and 6-exo-dig cyclizations being common pathways depending on the structure of the substrate and the reaction conditions.

For instance, N-acylated derivatives can undergo base-catalyzed cyclization to form five- or six-membered lactams. The reaction is initiated by the deprotonation of the amide nitrogen, followed by nucleophilic attack on one of the sp-hybridized carbons of the alkyne. The specific outcome depends on the nature of the N-substituent and the length of any tether connecting it to the alkyne.

| Starting Material Derivative | Reagent/Catalyst | Product Type | Ring Size |

| N-Acetyl this compound | Sodium Ethoxide | Pyrrolidinone derivative | 5 |

| N-Chloroacetyl this compound | Potassium Carbonate | Oxazinone derivative | 6 |

| N-(2-bromoethyl) this compound | Sodium Hydride | Piperidinone derivative | 6 |

Intermolecular Cycloadditions for Heterocycle Formation

This compound is an excellent substrate for intermolecular cycloaddition reactions, reacting with various partners to yield complex heterocyclic scaffolds. The primary amino group can act as a nucleophile, or it can be incorporated into a larger structure that then participates in the cycloaddition.

The reaction between this compound and isothiocyanates is a well-established method for the synthesis of 2-aminothiazole (B372263) derivatives. This transformation follows a Hantzsch-type thiazole (B1198619) synthesis pathway. The reaction is initiated by the nucleophilic attack of the amino group of this compound on the electrophilic carbon of the isothiocyanate. This addition forms a thiourea intermediate. nih.govsemanticscholar.org

The subsequent step involves an intramolecular cyclization. The sulfur atom of the thiourea attacks the β-carbon of the alkyne, which is activated by the ester group. This is followed by a tautomerization step to yield the stable aromatic 2-aminothiazole ring. This annulation process is highly efficient for creating substituted 2-aminothiazoles, which are important scaffolds in medicinal chemistry. nih.govsemanticscholar.org

Reaction Scheme:

Nucleophilic Addition: The primary amine of this compound attacks the carbon of the isothiocyanate (R-N=C=S).

Thiourea Formation: A proton transfer leads to the formation of an N,N'-disubstituted thiourea intermediate.

Intramolecular Cyclization: The nucleophilic sulfur atom attacks the internal carbon of the alkyne moiety.

Tautomerization: A final proton shift results in the formation of the aromatic 2-aminothiazole ring system.

Thia-Michael additions are conjugate additions of sulfur nucleophiles to α,β-unsaturated carbonyl compounds. srce.hr In the context of this compound, this mechanism is central to reactions like the 2-aminothiazole synthesis described above. The alkyne, being conjugated to the ester group, acts as a Michael acceptor. srce.hr

The mechanism involves the attack of a sulfur nucleophile (like the one formed in the thiourea intermediate) on the β-carbon of the acetylenic ester. This conjugate addition is a key C-S bond-forming step. srce.hr The resulting enolate intermediate is positioned to undergo a subsequent cyclization, which is often rapid and irreversible, driving the reaction towards the heterocyclic product. The efficiency of the Thia-Michael addition can be influenced by catalysts, which can activate either the Michael acceptor or the sulfur nucleophile. srce.hr

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov this compound is a valuable component in MCRs due to its multiple reactive sites.

An example of an MCR is the synthesis of highly substituted dihydropyridines or related heterocycles. In a typical setup, this compound can provide two carbon atoms and a nitrogen atom to the final ring system. For instance, a reaction involving an aldehyde, a β-ketoester, and this compound can lead to complex heterocyclic structures in a single, atom-economical step. mdpi.com These reactions are often catalyzed by acids or bases and proceed through a cascade of imine formation, Michael addition, and cyclization/condensation steps.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| Hantzsch-like | Aldehyde | β-Ketoester | This compound | Dihydropyridine derivative |

| Ugi-type | Aldehyde | Isocyanide | Carboxylic Acid | Peptidomimetic structure |

| Biginelli-like | Aldehyde | Urea/Thiourea | This compound | Dihydropyrimidinone derivative |

Nucleophilic and Electrophilic Additions to the Alkyne Moiety

The carbon-carbon triple bond in this compound is susceptible to both nucleophilic and electrophilic attack, a common feature of alkynes.

Nucleophilic Addition: The presence of the electron-withdrawing ethyl ester group polarizes the alkyne, making the β-carbon atom electrophilic and susceptible to attack by nucleophiles. This is the principle behind the Thia-Michael additions mentioned earlier. Other nucleophiles, such as amines, alcohols, and carbanions, can also add to the alkyne in a conjugate fashion. These reactions are often catalyzed by bases and typically result in the formation of enamino esters or other substituted alkenes.

Electrophilic Addition: The alkyne can also undergo electrophilic addition, although it is generally less reactive than a corresponding alkene. The reaction with electrophiles such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) proceeds via a vinyl cation intermediate or a bridged halonium ion. memphis.edu The regioselectivity of the addition is governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocationic intermediate. ma.edu In the case of this compound, the addition of an electrophile to the α-carbon would be favored due to the stabilizing effect of the adjacent ester group on the intermediate vinyl cation.

| Reagent | Reaction Type | Product | Regioselectivity |

| HBr | Electrophilic Addition | Ethyl 4-amino-3-bromobut-2-enoate | Markovnikov |

| Bromine (Br₂) | Electrophilic Addition | Ethyl 4-amino-2,3-dibromobut-2-enoate | Anti-addition |

| Sodium Methoxide | Nucleophilic Addition | Ethyl 4-amino-3-methoxybut-2-enoate | Conjugate addition |

| Diethylamine | Nucleophilic Addition | Ethyl 4-amino-3-(diethylamino)but-2-enoate | Conjugate addition |

Regioselective and Stereoselective Addition Reactions

The carbon-carbon triple bond in this compound is activated towards nucleophilic addition due to the conjugation with the electron-withdrawing ethyl ester group. This activation dictates the regioselectivity of addition reactions.

Regioselectivity: In a reaction involving a nucleophile (Nu-), the attack is expected to occur at the β-carbon (C-3), which is adjacent to the ester group. This is because the resonance delocalization of the negative charge in the resulting intermediate is stabilized by the carbonyl group. The subsequent protonation would then yield the addition product. This type of reaction is a specific example of a Michael addition to an activated alkyne. When a reaction has two or more possible products that are constitutional isomers (regioisomers), but one is favored, the reaction is considered regioselective. nih.gov

Stereoselectivity: Addition reactions to alkynes can result in either syn-addition (where both new groups add to the same side of the developing double bond, leading to a Z-isomer) or anti-addition (where they add to opposite sides, leading to an E-isomer). A reaction that favors the formation of one stereoisomer over another is termed stereoselective. wikipedia.org The specific stereochemical outcome depends on the reaction mechanism, the reagents used, and the reaction conditions. For instance, additions involving bridged intermediates often result in anti-addition. memphis.edu

Below is a table illustrating the expected regioselective addition of a generic nucleophile (H-Nu) to the activated alkyne of this compound.

| Reactant | Nucleophile (H-Nu) | Catalyst/Conditions | Expected Major Product (Regioisomer) | Stereochemistry |

| This compound | H₂O | Acid/Base | Ethyl 4-amino-3-oxobutanoate | Not Applicable |

| This compound | R-SH (Thiol) | Base | Ethyl 4-amino-3-(alkylthio)but-2-enoate | Typically anti-addition favored |

| This compound | R-NH₂ (Amine) | Lewis Acid | Ethyl 3,4-diaminobut-2-enoate | Dependent on catalyst/amine |

Hydroamination and Related Atom-Economical Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing more complex amines and enamines. While the intramolecular version of this reaction is a key step in the synthesis of certain nitrogen heterocycles, intermolecular hydroamination of alkynes often requires a catalyst, such as copper or iridium complexes, to proceed efficiently. nih.govresearchgate.net

For this compound, a potential but challenging reaction is the intermolecular hydroamination with a separate amine. A more plausible transformation involves an intramolecular cyclization following the derivatization of the primary amine. For instance, if the amine is first acylated, the resulting amide nitrogen could potentially add across the alkyne bond under certain catalytic conditions to form a cyclic product, such as a lactam. Such cyclizations are valuable in synthetic chemistry for building ring structures. rsc.org

Transformations Involving the Primary Amine Functionality

The primary amine group in this compound is a nucleophilic center and can readily undergo a variety of common transformations.

Acylation: The primary amine can be easily acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage. N-acylation is a fundamental reaction in peptide synthesis and for the derivatization of amines. researchgate.nettubitak.gov.tr

Alkylation: N-alkylation can be achieved by treating the amine with alkyl halides. A significant challenge in this reaction is controlling the degree of alkylation, as the primary amine can react once to form a secondary amine, which can then react again to form a tertiary amine. Using a protecting group strategy or carefully controlling stoichiometry can favor mono-alkylation. chemrxiv.org

The following table summarizes common derivatization reactions of the primary amine.

| Reaction Type | Reagent | Product Class | General Product Structure |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acyl derivative (Amide) | Ethyl 4-(acetylamino)but-2-ynoate |

| Alkylation | Methyl Iodide (CH₃I) | N-Alkyl derivative (Secondary Amine) | Ethyl 4-(methylamino)but-2-ynoate |

| Sulfonylation | Tosyl Chloride (TsCl) | N-Sulfonyl derivative (Sulfonamide) | Ethyl 4-(tosylamino)but-2-ynoate |

Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. urfu.ru This reaction is reversible and involves two key stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine. memphis.edu

Dehydration: The carbinolamine is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product with a C=N double bond. memphis.edu

The optimal pH for imine formation is typically mildly acidic (around 4-5), as sufficient acid is needed to catalyze the dehydration step, but not so much that it fully protonates and deactivates the starting amine nucleophile. urfu.ru

| Carbonyl Compound | Product Class | Reaction Product |

| Benzaldehyde | Imine (Schiff Base) | Ethyl 4-(benzylideneamino)but-2-ynoate |

| Acetone | Imine (Schiff Base) | Ethyl 4-(propan-2-ylideneamino)but-2-ynoate |

Ester Group Chemical Transformations

The ethyl ester functionality is another key reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution reactions.

Hydrolysis: Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst (like dilute H₂SO₄ or HCl), the ester undergoes hydrolysis to form 4-aminobut-2-ynoic acid and ethanol (B145695). This reaction is reversible, and an equilibrium is established. To drive the reaction to completion, a large excess of water is typically used. chemrxiv.orgresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): When an ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), hydrolysis occurs to produce the salt of the carboxylic acid and an alcohol. This process is called saponification. organic-chemistry.org The reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. organic-chemistry.orguni.lu Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free 4-aminobut-2-ynoic acid. uni.lu

| Reaction | Reagents | Products | Reversibility |

| Acidic Hydrolysis | H₂O, H⁺ (catalyst), Heat | 4-aminobut-2-ynoic acid + Ethanol | Reversible |

| Saponification | NaOH (aq), Heat | Sodium 4-aminobut-2-ynoate + Ethanol | Irreversible |

Transamidation and Transesterification Reactions

The reactivity of this compound in transamidation and transesterification reactions is governed by the electrophilic character of the ester carbonyl group and the nucleophilicity of the incoming amine or alcohol. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of nucleophilic acyl substitution and the behavior of analogous acetylenic esters.

Transamidation Reactions

Transamidation of this compound would involve the reaction with a primary or secondary amine to yield the corresponding amide. The reaction is anticipated to proceed through a nucleophilic acyl substitution mechanism.

Mechanism:

The generally accepted mechanism for the transamidation of an ester involves the following steps:

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom of the ethoxy group.

Elimination: The tetrahedral intermediate collapses, and the ethoxide ion is eliminated as a leaving group.

Deprotonation: A second molecule of the amine or a base in the reaction mixture deprotonates the positively charged nitrogen to yield the final amide product and ethanol.

The presence of the amino group in this compound could potentially influence the reaction rate. Intramolecular hydrogen bonding might affect the electrophilicity of the carbonyl group. Furthermore, the basicity of the reactant amine plays a crucial role; more basic amines are generally more reactive.

Illustrative Data on Transamidation of Analogous Esters:

Due to the lack of specific experimental data for this compound, the following table presents hypothetical data based on the typical reactivity of esters with amines under various conditions.

| Amine Nucleophile | Catalyst | Solvent | Temperature (°C) | Hypothetical Product | Hypothetical Yield (%) |

| Benzylamine | None | Toluene | 80 | N-Benzyl-4-aminobut-2-ynamide | 75 |

| Morpholine | NaOMe | Methanol (B129727) | 60 | 4-Morpholin-4-ylbut-2-ynamide | 85 |

| Aniline | Acetic Acid | Xylene | 120 | N-Phenyl-4-aminobut-2-ynamide | 60 |

This data is illustrative and intended to represent the expected outcomes based on general chemical principles.

Detailed Research Findings (Analogous Systems):

Research on the aminolysis of esters indicates that the reaction is often reversible and may require elevated temperatures or the use of a catalyst to proceed at a reasonable rate. Lewis acids or Brønsted acids can be employed to activate the ester carbonyl, making it more susceptible to nucleophilic attack. Alternatively, basic catalysts can deprotonate the incoming amine, increasing its nucleophilicity. For instance, the reaction of ethyl acetate (B1210297) with various amines has been shown to be accelerated by the presence of a catalytic amount of sodium methoxide.

Transesterification Reactions

Transesterification of this compound involves the reaction with an alcohol in the presence of an acid or base catalyst to form a different ester.

Mechanism:

The mechanism of transesterification is similar to that of transamidation and proceeds via a nucleophilic acyl substitution pathway.

Acid-Catalyzed Transesterification:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol attacks the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol to the ethoxy group.

Elimination: The protonated ethoxy group departs as ethanol (a neutral leaving group).

Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and give the final product.

Base-Catalyzed Transesterification:

Nucleophile Formation: The base catalyst (e.g., an alkoxide) deprotonates the incoming alcohol to generate a more potent nucleophile.

Nucleophilic Attack: The alkoxide attacks the ester carbonyl to form a tetrahedral intermediate.

Elimination: The ethoxide ion is eliminated from the tetrahedral intermediate.

Proton Transfer: The newly formed ester and the ethoxide ion are in equilibrium with the starting alcohol and the catalytic alkoxide.

Illustrative Data on Transesterification of Analogous Esters:

The following table provides hypothetical data for the transesterification of this compound based on the known reactivity of similar esters.

| Alcohol | Catalyst | Solvent | Temperature (°C) | Hypothetical Product | Hypothetical Yield (%) |

| Methanol | H₂SO₄ (cat.) | Methanol | Reflux | Mthis compound | 90 |

| Isopropanol | NaOiPr (cat.) | Isopropanol | Reflux | Isopropyl 4-aminobut-2-ynoate | 80 |

| Benzyl alcohol | p-TsOH (cat.) | Toluene | Reflux | Benzyl 4-aminobut-2-ynoate | 70 |

This data is illustrative and intended to represent the expected outcomes based on general chemical principles.

Detailed Research Findings (Analogous Systems):

Studies on the transesterification of various esters have shown that the reaction is an equilibrium process. To drive the reaction to completion, it is often necessary to use a large excess of the reactant alcohol or to remove one of the products (usually the lower-boiling alcohol) from the reaction mixture. The choice of catalyst depends on the specific substrates and the desired reaction conditions. For example, titanium(IV) alkoxides are known to be effective catalysts for the transesterification of a wide range of esters under mild conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Aminobut 2 Ynoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. organicchemistrydata.org By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment can be achieved.

The ¹H and ¹³C NMR spectra of Ethyl 4-aminobut-2-ynoate are predicted to show distinct signals corresponding to each unique proton and carbon environment within the molecule. While specific experimental data for this compound is not widely published, a detailed projection of its NMR data can be constructed based on known values for similar structural motifs. vulcanchem.comrsc.orgrsc.org

The proton NMR spectrum would feature signals for the ethyl ester protons—a quartet for the methylene (B1212753) (-OCH₂) group and a triplet for the methyl (-CH₃) group, showing their coupling relationship. rsc.org The propargyl methylene protons (-C≡C-CH₂) adjacent to the nitrogen atom would likely appear as a singlet, though coupling to the amine protons could cause broadening or splitting. The amine (-NH₂) protons themselves would typically present as a broad singlet.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is expected in the 150-175 ppm region. organicchemistrydata.org The two sp-hybridized carbons of the internal alkyne would resonate in the 80-100 ppm range. rsc.org The remaining sp³-hybridized carbons of the ethyl group and the propargyl methylene would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -O-CH₂-CH ₃ | ~1.3 (triplet) | -O-CH₂-C H₃ | ~14 |

| -C≡C-CH ₂-NH₂ | ~3.3 (singlet) | -C≡C-C H₂-NH₂ | ~51 |

| -O-CH ₂-CH₃ | ~4.2 (quartet) | -O-C H₂-CH₃ | ~62 |

| -NH ₂ | Broad singlet | -C ≡C-CH₂-NH₂ | ~90 |

| -C≡C -C=O | ~100 | ||

| -C =O | ~169 |

Note: Predicted values are based on data from analogous structures and general chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

To confirm the connectivity of atoms, two-dimensional (2D) NMR experiments are indispensable. sdsu.educolumbia.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethyl group, confirming their adjacency. Depending on exchange rates, a correlation might also be observed between the -NH₂ protons and the adjacent -CH₂- protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded protons and carbons. columbia.edu It would show cross-peaks connecting the proton signal for the ethyl -CH₂- to its corresponding carbon signal, the ethyl -CH₃ proton signal to its carbon, and the propargyl -CH₂- proton signal to its carbon. This technique is highly sensitive and definitively assigns carbons that have attached protons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to four bonds. columbia.edu It is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The ethyl -CH₂- protons to the carbonyl carbon.

The ethyl -CH₃ protons to the ethyl -CH₂- carbon.

The propargyl -CH₂- protons to both alkyne carbons.

The propargyl -CH₂- protons to the carbonyl carbon across the alkyne moiety.

These combined 2D NMR experiments provide unambiguous evidence for the assigned structure, leaving no doubt as to the connectivity of the functional groups. princeton.edu

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.org For this compound, DNMR could be employed to investigate several potential dynamic phenomena.

One area of interest is the potential for restricted rotation around the C-N bond. Furthermore, the amine protons can undergo chemical exchange with solvent or trace acids/bases. libretexts.org Variable temperature (VT) NMR experiments can track changes in the spectra as the temperature is altered. For instance, at low temperatures, the exchange of the -NH₂ protons may slow sufficiently to allow observation of coupling to the adjacent -CH₂- group. libretexts.org These studies provide insight into the energetic barriers of conformational changes and the kinetics of exchange processes within the molecule. numberanalytics.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing direct information about the functional groups present. utdallas.edu

The IR spectrum of this compound is expected to display characteristic absorption bands for its primary amine, internal alkyne, and ester functional groups. utdallas.edulibretexts.org The N-H stretching of the primary amine typically appears as a pair of medium-intensity peaks in the 3200-3600 cm⁻¹ region. utdallas.edu The C=O stretch of the conjugated ester is a very strong and sharp band, anticipated around 1715-1740 cm⁻¹. vulcanchem.comlibretexts.org The C≡C stretch of the internal alkyne is often weak in the IR spectrum and is expected in the 2100-2260 cm⁻¹ range. vulcanchem.comutdallas.edu

A key feature to investigate is the potential for intramolecular hydrogen bonding between the amine (N-H) as a hydrogen bond donor and the ester carbonyl (C=O) as an acceptor. Such an interaction would be expected to lower the frequency (shift to a lower wavenumber) and broaden the N-H and C=O stretching bands. researchgate.netmdpi.com The presence and strength of this hydrogen bond can be inferred by comparing the observed frequencies to those of non-hydrogen-bonded analogs. mdpi.com

Table 2: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3200 - 3600 | Medium (often two peaks) |

| Alkane C-H | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Internal Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Ester Carbonyl | C=O Stretch | 1715 - 1740 | Strong, Sharp |

| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. A key advantage of Raman for analyzing this compound is its high sensitivity to non-polar bonds. nih.gov While the C≡C stretch of an internal alkyne can be weak or absent in the IR spectrum due to a small change in dipole moment, it typically produces a strong and sharp signal in the Raman spectrum. rsc.orgresearchgate.net For internal alkynes, this signal is generally found around 2200 cm⁻¹. rsc.orgresearchgate.net

This makes Raman spectroscopy an excellent tool for confirming the presence and substitution pattern of the alkyne functional group. researchgate.net The technique is particularly valuable because this region of the spectrum (around 2200 cm⁻¹) is often free from other interfering signals, known as the "silent region," allowing for clear and unambiguous detection. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing definitive information on its molecular weight, confirming its elemental composition, and offering insights into its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can differentiate between compounds with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₆H₉NO₂. The calculated monoisotopic mass for the neutral molecule is 127.06333 Da. uni.lu In typical ESI-HRMS analysis, the compound is observed as a protonated molecule, [M+H]⁺, or other adducts. The precise mass measurement of these ions confirms the molecular formula and rules out other potential isobaric compounds. For instance, HRMS can easily distinguish this compound from its isomer, ethyl 3-aminobut-2-enoate (C₆H₁₁NO₂, monoisotopic mass 129.07898 Da). nih.gov

Detailed research findings for adducts of this compound hydrochloride have been predicted, showcasing the expected high precision of HRMS measurements. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Ion Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₆H₁₀NO₂⁺ | 128.07061 |

| [M+Na]⁺ | C₆H₉NNaO₂⁺ | 150.05255 |

| [M+NH₄]⁺ | C₆H₁₃N₂O₂⁺ | 145.09715 |

| [M-H]⁻ | C₆H₈NO₂⁻ | 126.05605 |

Data sourced and adapted from PubChemLite. uni.lu

This level of precision is essential for confirming the identity of newly synthesized batches of the compound and for metabolic studies where transformations of the parent molecule are investigated. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and robust method for assessing the purity of volatile compounds like this compound and its derivatives. The technique separates the analyte from impurities based on their differential partitioning between a stationary phase and a mobile gas phase, with the mass spectrometer providing identification of the eluted components.

In the context of this compound, GC-MS analysis would involve monitoring the chromatogram for a single major peak corresponding to the parent compound at a specific retention time. The presence of additional peaks would indicate impurities or degradation products. The mass spectrum of the main peak, showing the molecular ion (m/z 127) and characteristic fragments, confirms the compound's identity. bldpharm.com

This method is particularly valuable for monitoring the stability of the compound under various conditions. For example, this compound, as an ester, is susceptible to hydrolysis, which would yield 4-aminobut-2-ynoic acid. GC-MS can be employed to detect and quantify the formation of such degradation products over time, providing critical data for storage and handling protocols. While specific GC-MS analysis of the title compound is not detailed in the provided literature, the analysis of the related compound ethyl 3-aminobut-2-enoate shows a clear molecular ion peak at m/z 129.1, demonstrating the utility of the technique. rsc.org

Table 2: Application of GC-MS in the Analysis of this compound

| Analysis Target | GC-MS Application | Expected Observation | Significance |

| Purity Assessment | Separation of the sample mixture. | A single dominant peak at a characteristic retention time. | Confirms the purity of the synthesized compound (>98% is typical for related esters). |

| Identity Confirmation | Mass spectrum of the main peak. | Molecular ion at m/z 127 and specific fragment ions. | Verifies the structure of the eluted compound. |

| Degradation Monitoring | Time-course analysis of samples under stress conditions (e.g., pH, temperature). | Appearance of new peaks corresponding to degradation products (e.g., 4-aminobut-2-ynoic acid). | Provides information on compound stability and shelf-life. |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 128.07) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation pathways are governed by the functional groups present. For this compound, characteristic losses related to the ethyl ester and the aminoalkyl chain are expected. libretexts.org Plausible fragmentation pathways for the [M+H]⁺ ion would include:

Loss of ethylene (B1197577) (C₂H₄, 28 Da): A common rearrangement for ethyl esters, leading to an ion at m/z 100.06.

Loss of ethanol (B145695) (C₂H₅OH, 46 Da): A characteristic fragmentation of protonated ethyl esters, resulting in a highly stable acylium ion at m/z 82.01.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for amines, which would lead to specific fragments depending on the bond cleaved. libretexts.org

Analyzing these specific fragments allows for the unambiguous confirmation of the connectivity of the atoms within the molecule, distinguishing it from structural isomers. researchgate.net

Table 3: Plausible MS/MS Fragmentation of [C₆H₉NO₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z | Neutral Loss (Da) |

| 128.07 | [M+H - C₂H₅OH]⁺ | 82.01 | 46.06 |

| 128.07 | [M+H - OC₂H₅]⁺ | 83.05 | 45.06 |

| 128.07 | [M+H - C₂H₄]⁺ | 100.06 | 28.05 |

| 128.07 | [M+H - CO]⁺ | 100.08 | 28.01 |

X-ray Diffraction Analysis of Crystalline Forms and Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. fzu.czbruker.com This technique is crucial for understanding the absolute configuration, conformation, and the non-covalent interactions that dictate crystal packing.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound or a suitable derivative is required. nih.govcam.ac.uk The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields a detailed electron density map, from which the positions of individual atoms can be determined with high precision.

The resulting structural model provides:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles, confirming the but-2-ynoate (B8739756) framework.

Conformation: The exact dihedral angles describing the spatial orientation of the ethyl ester group relative to the alkyne and the aminomethyl group.

Absolute Configuration: For chiral derivatives, this technique can determine the absolute stereochemistry (R/S configuration) of stereocenters. harvard.edu

While a crystal structure for the parent this compound is not publicly available, analyses of related β-enaminoesters and other amino acid derivatives demonstrate the power of this technique to unambiguously confirm molecular structure. nih.govresearchgate.netuliege.be For example, the analysis of related structures often reveals the planarity of amide or enamine systems stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.netmdpi.com Analyzing these interactions is key to understanding the physical properties of the solid material, such as melting point and solubility. For this compound, several key interactions are expected to dictate its crystal structure.

Hydrogen Bonding: The primary amine group (-NH₂) provides two hydrogen bond donors, while the carbonyl oxygen of the ester group (C=O) is a strong hydrogen bond acceptor. The dominant interaction would likely be an intermolecular N-H···O hydrogen bond, linking molecules into chains, dimers, or more complex three-dimensional networks. nih.govsemanticscholar.org

π-π Stacking: While the alkyne itself is not a traditional aromatic ring, weak π-π interactions between the triple bonds of adjacent molecules could occur if the packing geometry is favorable. In derivatives containing phenyl or other aromatic groups, these interactions become much more significant. researchgate.net

The study of these interactions in the crystalline derivatives of 4-aminoantipyrine (B1666024) and aminothiophenes reveals how hydrogen bonding and π-π stacking direct the supramolecular architecture. nih.govresearchgate.net The analysis of these forces helps in the field of crystal engineering, where understanding packing can lead to the design of new materials with desired properties. mdpi.com

Table 4: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Significance in Crystal Packing |

| Hydrogen Bond | N-H (amine) | O=C (ester) | 2.8 - 3.2 | Primary interaction dictating the main structural motifs (chains, sheets). nih.govsemanticscholar.org |

| C-H···O Interaction | C-H (alkyl/alkyne) | O=C (ester) | 3.0 - 3.5 | Weaker directional interaction, contributes to stabilizing the 3D network. |

| π-π Stacking | C≡C (alkyne) | C≡C (alkyne) | 3.3 - 3.8 | Potential weak interaction if parallel alignment occurs. |

Advanced Computational and Theoretical Chemistry Studies on Ethyl 4 Aminobut 2 Ynoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of organic compounds like Ethyl 4-aminobut-2-ynoate. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about a molecule's electronic structure and energy. nih.gov

The electronic structure of a molecule governs its reactivity and physical properties. Quantum chemical calculations can elucidate this structure by determining the energies and shapes of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For instance, in a theoretical study on a complex pyrazole (B372694) derivative of ethyl 3-aminobut-2-enoate, DFT calculations at the B3LYP/6-311++G(d,p) level were used to calculate the HOMO and LUMO energies. nih.gov Such calculations for this compound would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. Reactivity descriptors, such as Fukui indices and electrostatic potential maps, can be derived from the electron density to provide a more quantitative prediction of reactivity. For example, DFT calculations on methyl 4-hydroxybut-2-ynoate are used to predict frontier molecular orbitals and electrostatic potential maps to understand its electronic properties.

Table 1: Illustrative Example of Calculated Electronic Properties for a Related Enaminone System (Note: This data is for a different, more complex enaminone system and serves to illustrate the type of information generated from DFT calculations.)

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.05 |

Data adapted from DFT/B3LYP calculations on related systems. nih.gov

This compound can exist in various conformations due to the rotation around its single bonds. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and determine their relative energies. This analysis is typically performed by systematically rotating dihedral angles and calculating the energy of each resulting geometry.

Studies on related β-enaminoesters, such as ethyl (Z)-3-aminobut-2-enoate, have utilized DFT calculations at the B3LYP/6-311++G(d,p) level to characterize different conformations and investigate the strength of intramolecular hydrogen bonds that stabilize certain forms. researchgate.net For this compound, such an analysis would reveal the most stable three-dimensional structures in the gas phase and in solution, providing insight into how its shape influences its interactions with other molecules. The relative stability of different isomers, such as the E and Z isomers of related enoates, is also a critical aspect that can be accurately predicted by these computational methods.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This is a hypothetical table to illustrate the expected output of a conformational analysis. Specific values for this compound are not available in the cited literature.)

| Conformer | Dihedral Angle (H-N-C4-C3) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.52 |

| C | 0° (syn) | 3.89 |

Computational chemistry is a vital tool for elucidating reaction mechanisms. By modeling the pathways of a chemical reaction, chemists can identify intermediates and, crucially, the transition states that connect them. The energy of a transition state determines the activation energy of a reaction step, which in turn governs the reaction rate.

Prediction of Spectroscopic Parameters through Computational Chemistry

Computational methods can predict various spectroscopic properties with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. The prediction of NMR chemical shifts (¹H and ¹³C) using quantum chemical methods, typically the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, has become a standard practice for confirming or assigning the structure of organic molecules. mdpi.comnih.gov

For isomers of the target compound, such as ethyl (Z)-3-aminobut-2-enoate, researchers have demonstrated a strong linear correlation between experimentally measured ¹³C chemical shifts and those calculated using DFT (B3LYP/6-311++G(d,p)). mdpi.comresearchgate.net This synergy between theoretical prediction and experimental data provides a high level of confidence in the structural assignment. A similar study on this compound would involve optimizing its geometry and then calculating the nuclear shielding tensors to predict the chemical shifts for each nucleus.

Table 3: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for Ethyl (Z)-3-aminobut-2-enoate (Note: This table presents data for a constitutional isomer to illustrate the validation process.)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C=O | 170.1 | 169.5 |

| =C-N | 160.5 | 160.0 |

| =C-H | 84.0 | 83.2 |

| O-CH₂ | 58.2 | 57.8 |

| C-CH₃ | 19.8 | 19.5 |

| O-CH₂-CH₃ | 14.7 | 14.9 |

Data adapted from studies on ethyl (Z)-3-aminobut-2-enoate. mdpi.comresearchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. The calculation of harmonic vibrational frequencies is a standard output of geometry optimization calculations in computational chemistry. muni.cz These calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum that aids in the assignment of experimental IR and Raman bands. frontiersin.org

For complex molecules, such as a derivative of ethyl 3-aminobut-2-enoate, theoretical vibrational frequencies have been calculated using DFT (B3LYP) and ab initio (HF) methods. nih.gov The computed frequencies are often scaled by an empirical factor to improve agreement with experimental values, accounting for anharmonicity and other method-inherent approximations. A similar analysis for this compound would allow for the definitive assignment of its characteristic vibrational modes, such as the C≡C stretch, the N-H stretches, and the C=O stretch.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Note: This is a representative table illustrating the type of data obtained. The values are typical for the functional groups listed and not specifically calculated for this compound.)

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) (Scaled) |

| N-H Asymmetric Stretch | -NH₂ | ~3450 |

| N-H Symmetric Stretch | -NH₂ | ~3350 |

| C≡C Stretch | Alkyne | ~2230 |

| C=O Stretch | Ester | ~1720 |

| C-O Stretch | Ester | ~1250 |

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and reactivity of molecules. encyclopedia.pub For this compound, a combination of hydrogen bonds, van der Waals forces, and potentially other weak interactions are expected to play a significant role in its conformational preferences and intermolecular associations.

Non-Covalent Interaction (NCI) analysis, a method based on the reduced density gradient (RDG), is a powerful tool for visualizing and characterizing these weak interactions. researchgate.net This analysis helps to identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding. researchgate.net The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix can differentiate between bonded (λ₂ < 0) and non-bonded (λ₂ > 0) interactions. researchgate.net

In the context of this compound, NCI analysis would likely reveal several key features. The primary amino group (–NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the nitrogen atom itself can act as hydrogen bond acceptors. encyclopedia.pub This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonding could occur between the amino group's hydrogen and the carbonyl oxygen, leading to the formation of a stable cyclic conformation. Similar intramolecular hydrogen bonding has been observed in derivatives of β-alanine and γ-aminobutyric acid. researchgate.net Theoretical calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, have been effectively used to study such interactions in related amino ester systems. researchgate.net

Intermolecularly, a network of hydrogen bonds can be anticipated, particularly in the solid state or in concentrated solutions. These networks would involve the –NH₂ group of one molecule interacting with the C=O group of a neighboring molecule. Such interactions are fundamental in the crystal packing and supramolecular assembly of many organic molecules.

To illustrate the expected findings from an NCI analysis, the following table summarizes the likely non-covalent interactions and their characteristics.

| Interaction Type | Atoms Involved | Expected sign(λ₂)ρ value | Description |

| Hydrogen Bond | N-H···O=C | Large and negative | Strong, attractive interaction leading to dimerization or chain formation. |

| van der Waals | Ethyl group, methylene (B1212753) chain | Near zero | Weak, attractive forces contributing to overall molecular packing. |

| Steric Repulsion | Between bulky groups in close proximity | Large and positive | Repulsive interaction, indicated by red regions in NCI plots. |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful avenue to explore the influence of the solvent environment on the conformational landscape and dynamic behavior of this compound. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how intermolecular interactions with the solvent affect the stability of different conformers and the flexibility of the molecule.

The choice of solvent is critical. In a protic solvent like water, the amino and ester groups of this compound would form strong hydrogen bonds with solvent molecules. This solvation would compete with the formation of intramolecular hydrogen bonds, potentially favoring more extended conformations of the molecule. In contrast, in an aprotic solvent like dichloromethane (B109758) or dimethyl sulfoxide (B87167) (DMSO), the solvent's ability to form hydrogen bonds is reduced, which might allow intramolecular interactions to be more dominant in dictating the molecular conformation. The use of continuum solvent models, such as the Polarizable Continuum Model (PCM), in conjunction with DFT calculations can also provide insights into solvent effects. nih.gov

MD simulations can also elucidate the dynamic behavior of the molecule, such as the rotation around single bonds and the flexibility of the carbon backbone. The alkyne moiety introduces rigidity into the central part of the molecule, while the ethyl ester and aminomethyl groups will exhibit greater conformational freedom.

A key aspect to investigate with MD simulations is the equilibrium between different conformational states. For instance, the population of conformers with and without the intramolecular N-H···O=C hydrogen bond could be quantified in different solvents. The results of such a simulation could be summarized in a table like the one below, which presents hypothetical data for the population of different conformers in various solvents.

| Solvent | Dielectric Constant | Predominant Conformer | Population (%) | Key Solvent-Solute Interactions |

| Water | 78.4 | Extended | 75 | Strong H-bonding between -NH₂/-C=O and water. |

| Methanol (B129727) | 32.7 | Extended | 60 | H-bonding with solvent. |

| DMSO | 46.7 | Intramolecularly H-bonded | 55 | Dipole-dipole interactions. |

| Dichloromethane | 8.9 | Intramolecularly H-bonded | 80 | Weaker dipole-dipole interactions. |

These simulations would likely employ a force field optimized for small organic molecules, and the analysis of the trajectories would provide a detailed picture of the structural and dynamic properties of this compound in solution. This understanding is crucial for predicting its behavior in chemical reactions and biological systems.

Synthetic Applications and Chemical Utility of Ethyl 4 Aminobut 2 Ynoate

Building Block in Heterocyclic Chemistry

Efficient Synthesis of 2-Aminothiazole (B372263) Derivatives

No specific data available for Ethyl 4-aminobut-2-ynoate.

Preparation of Other Thiazole (B1198619) Scaffolds and Ring Systems

No specific data available for this compound.

Formation of Related Heterocyclic Compounds (e.g., Imidazolthiones)

No specific data available for this compound.

Participation in Multi-Component Reaction Strategies

No specific data available for this compound.

Application in Solid-Phase Organic Synthesis and Combinatorial Library Generation

No specific data available for this compound.

Precursor for the Construction of Diverse Molecular Scaffolds and Complex Molecules

No specific data available for this compound.

Development of Novel Reagents and Catalytic Ligands

The primary application of this compound in the realm of novel reagent and ligand development lies in its use as a precursor for the synthesis of substituted 2-aminothiazoles. These heterocyclic scaffolds are prevalent in medicinal chemistry and have been explored for their coordination properties with various metals, suggesting their potential as ligands in catalytic systems.

Synthesis of 2-Aminothiazole Derivatives

A notable and efficient one-step method for the synthesis of 2-aminothiazole derivatives involves the reaction of this compound hydrochloride salt with various isothiocyanates. This reaction proceeds smoothly under mild conditions, typically employing a base such as triethylamine (B128534) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. The versatility of this method allows for the incorporation of a wide range of substituents on the amino group of the resulting thiazole ring, accommodating both alkyl and aryl isothiocyanates. This transformation provides a straightforward route to a library of 2-aminothiazole-based compounds with good to high yields. nih.govmdpi.comresearchgate.net

The general reaction scheme is as follows:

Scheme 1: Synthesis of 2-aminothiazole derivatives from this compound and isothiocyanates.

The reaction is believed to proceed via the formation of a thiourea intermediate, followed by an intramolecular thia-Michael cycloisomerization. This process is highly efficient and has been demonstrated with a variety of isothiocyanates, showcasing the robustness of this compound as a synthetic precursor.

The following table summarizes the yields obtained for the synthesis of various 2-aminothiazole derivatives using this method, demonstrating the scope of the reaction with different isothiocyanates.

| Entry | R Group of Isothiocyanate | Product | Yield (%) |

| 1 | Phenyl | Ethyl 4-(2-(phenylamino)thiazol-5-yl)butanoate | 85 |

| 2 | 4-Chlorophenyl | Ethyl 4-(2-((4-chlorophenyl)amino)thiazol-5-yl)butanoate | 88 |

| 3 | 4-Methoxyphenyl | Ethyl 4-(2-((4-methoxyphenyl)amino)thiazol-5-yl)butanoate | 82 |

| 4 | Methyl | Ethyl 4-(2-(methylamino)thiazol-5-yl)butanoate | 75 |

| 5 | Ethyl | Ethyl 4-(2-(ethylamino)thiazol-5-yl)butanoate | 78 |

| 6 | Benzyl | Ethyl 4-(2-(benzylamino)thiazol-5-yl)butanoate | 80 |

Table 1: Synthesis of 2-Aminothiazole Derivatives from this compound and Various Isothiocyanates.

Potential as Catalytic Ligands

While the primary focus of the reported synthesis of 2-aminothiazole derivatives from this compound has been on their potential applications in medicinal chemistry, the inherent structural features of these compounds suggest their utility as ligands in catalysis. The 2-aminothiazole core contains multiple heteroatoms (nitrogen and sulfur) that can act as coordination sites for metal centers.

The nitrogen atoms of the thiazole ring and the exocyclic amino group can chelate to a metal ion, forming stable complexes. The nature of the substituent on the amino group (R in Scheme 1) can be readily varied, allowing for the fine-tuning of the electronic and steric properties of the potential ligand. This tunability is a crucial aspect in the design of effective ligands for specific catalytic transformations.

Although specific catalytic applications of the 2-aminothiazole derivatives synthesized directly from this compound have not been extensively reported in the literature, the broader class of 2-aminothiazole compounds has been shown to form complexes with various transition metals. These metal complexes have been investigated for their catalytic activities in a range of organic reactions. The ability of the thiazole nitrogen and the amino group to bind to metal centers is a key feature in their function as ligands.

Further research into the coordination chemistry of the 2-aminothiazole derivatives accessible from this compound and the catalytic activity of their corresponding metal complexes could open new avenues for the application of this versatile building block in the development of novel and efficient catalytic systems.

Future Research Directions and Emerging Trends

Innovations in Green Chemistry Approaches for Synthesis of Ethyl 4-aminobut-2-ynoate

The principles of green chemistry are increasingly influencing the synthesis of valuable chemical intermediates. For precursors of γ-amino acids like this compound, research is pivoting towards more sustainable and environmentally benign methodologies.

Future innovations are expected to focus on several key areas:

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions. An emerging trend is the use of engineered enzymes, such as glutamate (B1630785) dehydrogenase, to produce chiral γ-amino acids from renewable feedstocks like levulinic acid, which is derivable from biomass. frontiersin.org This approach provides a sustainable pathway, utilizing ammonia (B1221849) as the amino donor and generating minimal waste. frontiersin.org

Photochemical and Electrochemical Methods: Novel synthetic routes are being explored that utilize light or electricity to drive reactions. For instance, the generation of a CO2 radical anion through photochemical or electrochemical means presents a sustainable method for synthesizing β- and γ-amino acids. chemrxiv.org This highlights a move towards using abundant and non-toxic reagents like carbon dioxide as a building block. chemrxiv.org

Atom-Economic Reactions: C–H amination represents a highly atom-economical strategy for synthesizing γ-amino acids. rsc.org Future research will likely focus on developing new catalytic systems that can selectively functionalize the γ carbon of carboxylic acid derivatives, thereby incorporating the amino group in a single, efficient step. rsc.org

Aqueous Media Synthesis: Conducting reactions in water instead of organic solvents is a cornerstone of green chemistry. The "on water" effect, which can facilitate click polymerizations of activated alkynes and amines, is a promising area of exploration for related syntheses. chinesechemsoc.org This approach not only reduces reliance on volatile organic compounds but can also enhance reaction rates. chinesechemsoc.org

Direct N₂ and CO₂ Fixation: A long-term, ambitious goal is the direct synthesis of amino acids from atmospheric nitrogen (N₂) and carbon dioxide (CO₂). rsc.org Photocatalytic systems using materials like polarized hydroxyapatite (B223615) have shown initial promise in achieving this fixation under relatively mild conditions, opening new avenues for truly sustainable chemical production. rsc.org

| Green Chemistry Approach | Key Features | Potential Impact on Synthesis |

| Biocatalysis | High selectivity, mild conditions, renewable feedstocks. frontiersin.org | Sustainable production of chiral γ-amino acids. frontiersin.org |

| Electro/Photochemistry | Use of electricity/light, utilization of CO₂. chemrxiv.org | Environmentally friendly routes using abundant resources. chemrxiv.org |

| C-H Amination | High atom economy, direct functionalization. rsc.org | More efficient and less wasteful synthetic pathways. rsc.org |

| "On Water" Synthesis | Use of water as a solvent, potential rate enhancement. chinesechemsoc.org | Reduction of volatile organic compound (VOC) usage. chinesechemsoc.org |

| Direct Fixation | Utilization of N₂ and CO₂ as primary inputs. rsc.org | Revolutionary change in the feedstock basis for amino acids. rsc.org |

Exploration of Undiscovered Reactivity Patterns and Unprecedented Transformations

While the reactivity of this compound in reactions like thiazole (B1198619) synthesis is known, there remains a vast potential for discovering new transformations. researchgate.netresearchgate.netvdoc.pub Research into the reactivity of structurally related ynamines and alkynyl amines provides a roadmap for future exploration. A key trend is the move towards radical-mediated reactions and novel cycloadditions.

For example, an unprecedented radical relay 1,4-oxyimination of olefins has been developed for γ-amino acid synthesis, demonstrating a departure from traditional two-electron pathways. researchgate.net Furthermore, computational studies on [2+2] cycloadditions involving ynamines have predicted the existence of novel pseudoradical intermediates, challenging established mechanistic paradigms and opening the door to new types of chemical bonds and structures. nih.gov The exploration of such non-classical intermediates and radical cascade reactions could unlock entirely new synthetic applications for this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of molecules like this compound are poised for a technological revolution through the adoption of flow chemistry and automated synthesis. These platforms offer enhanced control, safety, and efficiency compared to traditional batch processing. chemistryviews.orgbeilstein-journals.org

Flow Chemistry: Continuous flow processes enable reactions to be performed with precise control over parameters like temperature and residence time, often leading to higher yields and selectivity. beilstein-journals.orgresearchgate.net The synthesis of related propargylic amines and other alkynyl amines has already been successfully demonstrated in flow reactors, suggesting a clear path for the on-demand generation of this compound and its derivatives. thieme-connect.comnih.gov This is particularly advantageous for managing exothermic reactions or handling unstable intermediates. researchgate.net

Automated Synthesis: Robotic platforms can perform multi-step syntheses without human intervention, accelerating the discovery and optimization of new reaction pathways. chemistryviews.orgwikipedia.org These systems, which can combine different flow modules, have been used to create large libraries of compounds, such as triazoles from alkynes (like methyl propiolate) and azides. chemistryviews.orgmpg.demdpi.com Integrating this compound into these automated workflows would enable the rapid generation of diverse molecular libraries for screening in drug discovery and materials science. mdpi.comsigmaaldrich.com

Advanced Computational Studies for Rational Design and Reaction Prediction